molecular formula C14H19BN2O6 B7955318 Methyl 4-amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 4-amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B7955318
M. Wt: 322.12 g/mol
InChI Key: SIZPDVKIJUYYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the molecular formula C14H19BN2O6 It is a derivative of benzoic acid and contains both nitro and amino functional groups, as well as a boronic ester moiety

Preparation Methods

The synthesis of Methyl 4-amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps. One common synthetic route starts with the nitration of methyl 4-amino-5-bromobenzoate to introduce the nitro group. This is followed by a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to form the boronic ester. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Chemical Reactions Analysis

Methyl 4-amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The boronic ester moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to undergo chemical transformations that allow it to interact with biological targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The nitro and amino groups can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar compounds include other boronic esters and nitrobenzoate derivatives:

    Methyl 4-nitrobenzoate: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.

    Phenylboronic acid: Contains a boronic acid group instead of an ester, which can affect its reactivity and solubility.

    Methyl 3-nitro-4-aminobenzoate: Similar structure but without the boronic ester, limiting its applications in certain synthetic processes.

Methyl 4-amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate stands out due to its combination of functional groups, which provide a unique set of chemical properties and reactivity .

Properties

IUPAC Name

methyl 4-amino-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O6/c1-13(2)14(3,4)23-15(22-13)9-6-8(12(18)21-5)7-10(11(9)16)17(19)20/h6-7H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZPDVKIJUYYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.